Bacillosporin C

Vue d'ensemble

Description

Bacillosporin C is a natural compound with potential antibiotic activity . It is found in Aegiceras corniculatum .

Molecular Structure Analysis

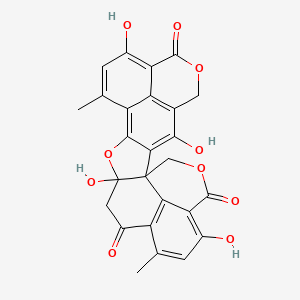

Bacillosporin C has a molecular formula of C26H18O10 . Its structure includes seven rings . The complete 1H and 13C NMR assignments for Bacillosporin C have been reported .Physical And Chemical Properties Analysis

Bacillosporin C has a molecular weight of 490.4 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 490.08999677 g/mol . The topological polar surface area is 160 Ų .Applications De Recherche Scientifique

Food Preservation

Bacillosporin C, being a bacteriocin, has potential applications in food preservation. Bacteriocins are ribosomally synthesized proteins that possess certain inhibitory activities against a diverse group of undesirable microorganisms . They can be used as an effective alternative in food preservation and safety . They can be incorporated in foods either by inoculating directly into the food or incorporating in food packaging films/coatings, which will improve their activity or stability in complex food systems .

Human and Animal Health

Bacillosporin C has potential antibiotic activity . It can be used as an alternative to conventional antibiotics in human and animal health . The overuse of medicine in livestock breeding operations to improve growth rate and avoid infectious diseases has resulted in the accumulation of medicine residues in the human body and animal products . Fast monitoring of medicine residues in the food originating from the animal and plant sources can prevent humans from getting exposed to the medicine-induced allergic reactions and also decreased immunity towards the microbial population .

Environmental Protection

Bacillosporin C, as a bacteriocin, can play a role in environmental protection. Environmental hygiene is crucial in mitigating microbial infections and it also encompasses providing a secure healing environment that facilitates the effective execution of medical personnel’s duties .

Plant Growth Promotion

Bacillosporin C can potentially be used in promoting plant growth. Bacillus genus bacteria benefit plants in a variety of ways, including nitrogen fixation, phosphate solubilization, siderophore production, and the production of growth hormones . They also act as biocontrol agents, reducing phytopathogens and protecting plants from disease .

Biopreservation

Bacillosporin C can be used in biopreservation. Bacteriocins can be used as natural food preservatives, fulfilling consumer demands for high quality and safe foods without the use of chemical preservatives .

Biotherapy

Bacillosporin C is a dimeric oxaphenalenone antibiotic isolated from Talaromyces bacillosporus . Bacillosporins have antibiotic and antitumor activities and inhibit acetylcholinesterase .

Antitumor Activity

Bacillosporin C has shown potential antitumor activity. It is a dimeric oxaphenalenone antibiotic isolated from Talaromyces bacillosporus . The structure of Bacillosporin C was formally published by Lin and co-workers in 2007 . Bacillosporins have been found to have antitumor activities .

Acetylcholinesterase Inhibition

Bacillosporin C has been found to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the body.

Antibiotic Activity

Bacillosporin C has potential antibiotic activity . It can be used as an alternative to conventional antibiotics in human and animal health . The overuse of medicine in livestock breeding operations to improve growth rate and avoid infectious diseases has resulted in the accumulation of medicine residues in the human body and animal products .

Antimicrobial Activity

Bacillosporin C, as a dimeric oxaphenalenone antibiotic, has potential antimicrobial activity . It can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents .

Neurological Disorders

Bacillosporin C has been found to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This property could potentially be used in the treatment of neurological disorders such as Alzheimer’s disease, where there is a deficiency of acetylcholine .

Biochemical Research

Bacillosporin C can be used in biochemical research, particularly in studies related to antibiotic resistance and the development of new antibiotics . Its unique structure and properties make it a valuable tool for understanding the mechanisms of action of antibiotics and the development of resistance .

Orientations Futures

The future of antibiotics like Bacillosporin C requires innovation in a field that has relied on highly traditional methods of discovery and development . This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics . These include narrow-spectrum drugs, bacteriophages, monoclonal antibodies, and vaccines, coupled with highly effective diagnostics .

Propriétés

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bacillosporin C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)